molecular formula C22H19N3O5S B2665176 N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922061-28-7

N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2665176
CAS No.: 922061-28-7
M. Wt: 437.47
InChI Key: WSAVMINFGGSGQD-UHFFFAOYSA-N
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Description

“N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepin ring, a sulfamoyl group, and an acetamide group .

Scientific Research Applications

Antimalarial and COVID-19 Drug Utilization

A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including a compound structurally related to the one , for their antimalarial activity and characterized their ADMET properties. These compounds, including sulfonamides, demonstrated potent antimalarial activity and were further examined for their potential as COVID-19 drugs through computational calculations and molecular docking studies. The sulfonamide derivatives exhibited notable antimalarial activity with IC50 values <30µM and showed binding affinity against key proteins in SARS-CoV-2, suggesting their utility in addressing both malaria and COVID-19 (Fahim & Ismael, 2021).

Antimicrobial Activity

Another area of application is in antimicrobial research. A series of N-substituted derivatives of acetamides, including structures similar to the compound , was synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal species. These compounds demonstrated variable antimicrobial activities, indicating their potential as antimicrobial agents (Rehman et al., 2016).

Antitumor Activity

Compounds structurally related to the one have been synthesized and evaluated for their antitumor activity. For example, benzothiazole derivatives bearing different heterocyclic rings were screened in vitro against approximately 60 human tumor cell lines. Certain compounds showed considerable anticancer activity against some cancer cell lines, highlighting the potential of these compounds, including N-substituted acetamide derivatives, in cancer research (Yurttaş, Tay, & Demirayak, 2015).

Enzyme Inhibitory Potential

Research into the enzyme inhibitory potential of new sulfonamides, incorporating benzodioxane and acetamide moieties, revealed that most synthesized compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. These findings suggest the compound's relevance in developing enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).

Synthetic and Structural Studies

The compound and its derivatives have been explored in synthetic chemistry for the development of novel molecules with potential biological activities. Studies focused on synthesizing novel heterocyclic compounds incorporating sulfamoyl moieties and evaluating their potential as antimicrobial agents. These compounds were synthesized through various chemical reactions, demonstrating the versatility and utility of the compound in synthesizing new bioactive molecules (Darwish et al., 2014).

Properties

IUPAC Name

N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-14(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-20-18(13-16)22(27)25(2)19-5-3-4-6-21(19)30-20/h3-13,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAVMINFGGSGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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